molecular formula C7H2Cl2N2O2 B1308716 2,6-Dichloro-3-nitrobenzonitrile CAS No. 5866-98-8

2,6-Dichloro-3-nitrobenzonitrile

Cat. No. B1308716
CAS RN: 5866-98-8
M. Wt: 217.01 g/mol
InChI Key: NSKVWZIEYFSHIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08067395B2

Procedure details

To a 1 L two-neck round bottom flask was added 2,6-dichloro-3-nitrobenzonitrile (11.1 g, 51.1 mmol) followed by ethyl acetate (102 mL). The flask was equipped with an internal thermometer and magnetic stir bar and cooled to 5° C. by immersion into an ice bath. Methylamine was added dropwise to the cooled reaction mixture as a 40% aqueous solution (8.9 mL, 115 mmol) with vigorous stirring. The reaction mixture was stirred for an additional 3 hours with cooling, after which more methylamine (1.8 mL, 23 mmol) was added. The reaction vessel was removed from the ice bath and stirred for an additional 1.5 hours. To the reaction mixture was added water (30 mL) followed immediately by hexane (45 mL) and the resulting slurry was stirred for 15 minutes. The solid was recovered by filtration and washed with water followed by methanol to provide 6-chloro-2-methylamino-3-nitro-benzonitrile (10.49 g, 96%) as a bright yellow solid, which was used directly without further purification. 1H NMR (400 MHz, DMSO-d6) δ 8.55-8.53 (m, 1H), 8.28 (d, 1H, J=9.0 Hz), 6.95 (d, 1H), J=9.0 Hz), 3.30 (d, 1H, J=5.5 Hz).
Quantity
11.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
8.9 mL
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Three
Quantity
102 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][CH:7]=[C:6]([Cl:13])[C:3]=1[C:4]#[N:5].[CH3:14][NH2:15]>C(OCC)(=O)C>[Cl:13][C:6]1[C:3]([C:4]#[N:5])=[C:2]([NH:15][CH3:14])[C:9]([N+:10]([O-:12])=[O:11])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
11.1 g
Type
reactant
Smiles
ClC1=C(C#N)C(=CC=C1[N+](=O)[O-])Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
aqueous solution
Quantity
8.9 mL
Type
reactant
Smiles
Step Three
Name
Quantity
1.8 mL
Type
reactant
Smiles
CN
Step Four
Name
Quantity
102 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for an additional 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The flask was equipped with an internal thermometer and magnetic stir bar
TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
The reaction vessel was removed from the ice bath
STIRRING
Type
STIRRING
Details
stirred for an additional 1.5 hours
Duration
1.5 h
ADDITION
Type
ADDITION
Details
To the reaction mixture was added water (30 mL)
STIRRING
Type
STIRRING
Details
the resulting slurry was stirred for 15 minutes
Duration
15 min
FILTRATION
Type
FILTRATION
Details
The solid was recovered by filtration
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CC=C(C(=C1C#N)NC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 10.49 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.